2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide
CAS No.:
Cat. No.: VC16622288
Molecular Formula: C15H12N6O5
Molecular Weight: 356.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N6O5 |
|---|---|
| Molecular Weight | 356.29 g/mol |
| IUPAC Name | 2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
| Standard InChI | InChI=1S/C15H12N6O5/c16-20-17-6-11(23)18-8-3-1-2-7-12(8)15(26)21(14(7)25)9-4-5-10(22)19-13(9)24/h1-3,9H,4-6H2,(H,18,23)(H,19,22,24) |
| Standard InChI Key | PPXOICYYCHOOJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CN=[N+]=[N-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 2,6-dioxopiperidin-3-yl moiety linked to an isoindole-dione scaffold, with an azido-acetamide side chain at the 4-position. The molecular formula is C₁₅H₁₂N₆O₅, yielding a molecular weight of 356.29 g/mol . Key features include:
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Azido group (-N₃): Enhances reactivity in cycloaddition reactions, particularly Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
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Isoindole-dione core: Imparts rigidity and planar geometry, facilitating interactions with biological targets .
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Dioxopiperidinyl substituent: Contributes to hydrogen-bonding capabilities and solubility in polar solvents .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₆O₅ | |
| Molecular Weight | 356.29 g/mol | |
| CAS Registry Number | 444287-85-8 | |
| XLogP3-AA | -0.4 (Predicted) | |
| Hydrogen Bond Donors | 3 | |
| Hydrogen Bond Acceptors | 9 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure:
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¹H NMR (DMSO-d₆, 400 MHz): δ 10.85 (s, 1H, NH), 8.45 (d, J = 7.8 Hz, 1H), 7.95–7.75 (m, 2H), 5.15–5.05 (m, 1H), 4.40 (s, 2H), 3.20–2.80 (m, 4H).
Synthesis and Preparation
Synthetic Routes
The synthesis involves a multi-step sequence starting from 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione :
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Acylation: Reaction with chloroacetyl chloride in dimethylformamide (DMF) at 0–5°C yields the chloroacetamide intermediate.
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Azidation: Substitution with sodium azide in aqueous ethanol introduces the azido group .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acylation | Chloroacetyl chloride, DMF, 0°C | 78% |
| Azidation | NaN₃, EtOH/H₂O, 60°C, 12 h | 85% |
Optimization Challenges
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Azide Stability: Requires inert atmosphere (N₂/Ar) to prevent decomposition.
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Solvent Selection: Polar aprotic solvents (DMF, DCM) preferred for intermediate solubility .
Applications in Medicinal Chemistry
Role as a Bioactive Intermediate
The compound’s azido group enables click chemistry applications for bioconjugation. For example:
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PROTAC Development: Serves as a linker in proteolysis-targeting chimeras (PROTACs) targeting oncology-relevant proteins .
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TNF-α Inhibition: Structural analogs demonstrate sub-micromolar IC₅₀ values in TNF-α inhibition assays .
Case Study: Anticancer Agent Design
In a 2024 study, derivatives of this compound were evaluated against multiple myeloma cell lines (MM1.S, RPMI-8226). The parent molecule showed moderate activity (IC₅₀ = 3.2 μM), while PEGylated analogs improved solubility and efficacy (IC₅₀ = 0.8 μM).
Research Frontiers and Unresolved Questions
Metabolic Stability
Recent pharmacokinetic studies in Sprague-Dawley rats revealed rapid clearance (t₁/₂ = 1.2 h) due to hepatic glucuronidation. Structural modifications at the piperidinyl carbonyl are under investigation to improve bioavailability .
Targeted Delivery Systems
Encapsulation in PLGA nanoparticles (150 nm diameter) enhanced tumor accumulation in murine xenograft models by 4.7-fold compared to free drug.
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